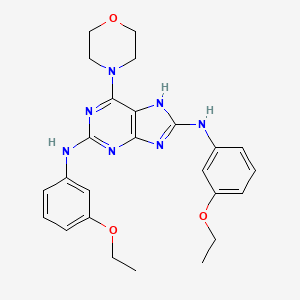
1H-Purine-2,8-diamine, N,N'-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of ethoxyphenyl and morpholinyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials might include purine derivatives, ethoxyphenyl amines, and morpholine. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the ethoxyphenyl groups.
Amidation: or reactions to attach the diamine groups.
Cyclization: reactions to form the purine ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions could modify the functional groups.
Substitution: The ethoxyphenyl and morpholinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl and morpholinyl groups might play a role in binding to these targets, influencing the compound’s biological activity. The pathways involved could include:
Enzyme inhibition or activation: .
Receptor binding: .
Signal transduction pathways: .
Comparison with Similar Compounds
Similar Compounds
1H-Purine-2,6-diamine: Lacks the ethoxyphenyl and morpholinyl groups.
6-Morpholino-1H-purine-2,8-diamine: Similar structure but different substitution pattern.
N,N’-Bis(3-ethoxyphenyl)-1H-purine-2,6-diamine: Similar but lacks the morpholinyl group.
Uniqueness
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is unique due to the specific combination of ethoxyphenyl and morpholinyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
682337-53-7 |
|---|---|
Molecular Formula |
C25H29N7O3 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-N,8-N-bis(3-ethoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C25H29N7O3/c1-3-34-19-9-5-7-17(15-19)26-24-28-21-22(29-24)30-25(31-23(21)32-11-13-33-14-12-32)27-18-8-6-10-20(16-18)35-4-2/h5-10,15-16H,3-4,11-14H2,1-2H3,(H3,26,27,28,29,30,31) |
InChI Key |
AKGMKKGJGSHUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC(=CC=C4)OCC)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


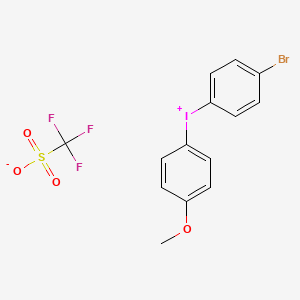
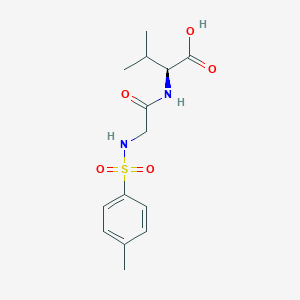
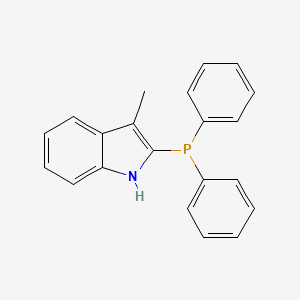
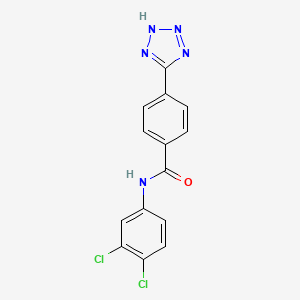
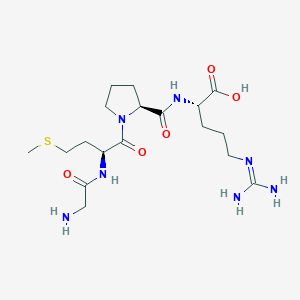
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
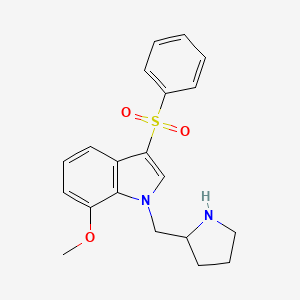
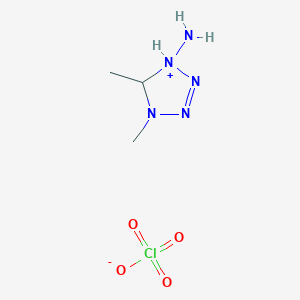
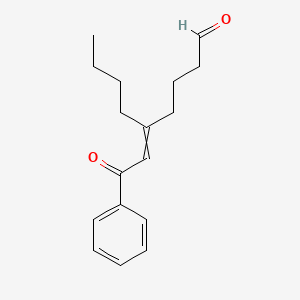
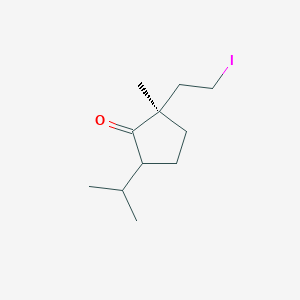
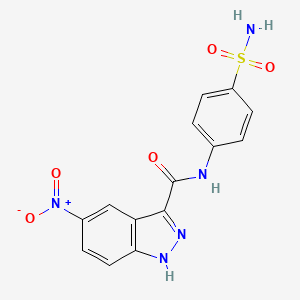
![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
